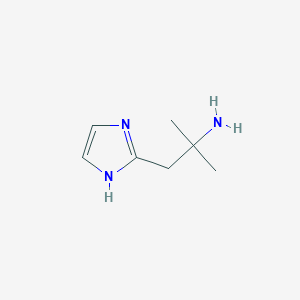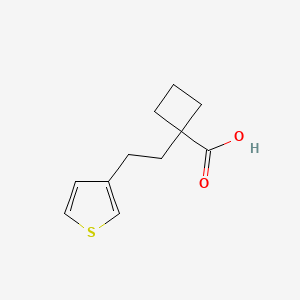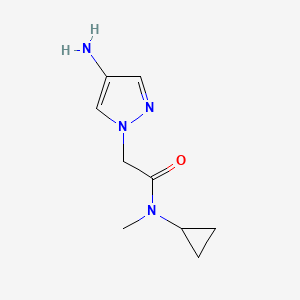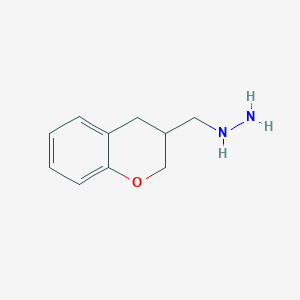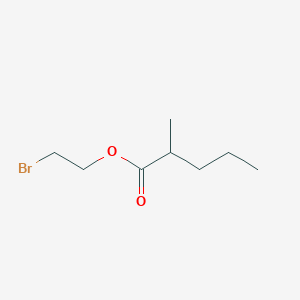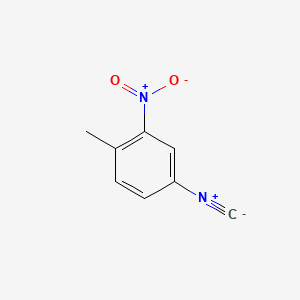![molecular formula C16H22Cl2N2 B13621922 N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B13621922.png)
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a naphthalene ring attached to a piperidine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the naphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .
Aplicaciones Científicas De Investigación
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(naphthalen-1-yl)methyl]piperidin-4-amine dihydrochloride
- N-[(naphthalen-1-yl)methyl]piperidin-2-amine dihydrochloride
Uniqueness
N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Propiedades
Fórmula molecular |
C16H22Cl2N2 |
|---|---|
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H |
Clave InChI |
AFVHLEYWLJXTFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


